N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide

Medicinal Chemistry Scaffold Differentiation SAR

N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 1021225-17-1) is a synthetic small molecule (C13H8N4O5, MW 300.23 g/mol) that incorporates a 1,3-benzodioxole, a 1,3,4-oxadiazole, and an isoxazole-5-carboxamide moiety within a single scaffold. The compound is classified among 1,3,4-oxadiazole derivatives—a heterocyclic family widely explored for kinase inhibition, anticancer, and antimicrobial activities—though no target-specific or cell-based data have been published for this exact structure in primary research papers or patents as of the current search.

Molecular Formula C13H8N4O5
Molecular Weight 300.23 g/mol
CAS No. 1021225-17-1
Cat. No. B6568715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
CAS1021225-17-1
Molecular FormulaC13H8N4O5
Molecular Weight300.23 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC=NO4
InChIInChI=1S/C13H8N4O5/c18-11(9-3-4-14-22-9)15-13-17-16-12(21-13)7-1-2-8-10(5-7)20-6-19-8/h1-5H,6H2,(H,15,17,18)
InChIKeyNQDRDYZWUOQXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 1021225-17-1)


N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 1021225-17-1) is a synthetic small molecule (C13H8N4O5, MW 300.23 g/mol) that incorporates a 1,3-benzodioxole, a 1,3,4-oxadiazole, and an isoxazole-5-carboxamide moiety within a single scaffold. The compound is classified among 1,3,4-oxadiazole derivatives—a heterocyclic family widely explored for kinase inhibition, anticancer, and antimicrobial activities—though no target-specific or cell-based data have been published for this exact structure in primary research papers or patents as of the current search [1]. Vendor-supplied information indicates a typical purity of 95% and a computed logP of 4.3 with a topological polar surface area of 64.9 Ų, suggesting moderate lipophilicity balanced by hydrogen-bonding capacity [2]. The compound is currently offered solely as a research-grade chemical through specialty catalogues, with no regulatory or pharmacopoeial monographs identified.

Why Structural Analogs of N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide Cannot Be Assumed Interchangeable


The target compound occupies a distinct chemical space defined by the simultaneous presence of an unsubstituted isoxazole-5-carboxamide linked through a 1,3,4-oxadiazole bridge to a 1,3-benzodioxole group. Even closely related analogs—such as the 3-methyl-isoxazole (CAS 1021074-76-9), 5-methyl-isoxazole (CAS 1021119-08-3), or thiophene-for-benzodioxole replacements (CAS 1251692-40-6)—differ by at least one methyl group insertion, regioisomeric isoxazole linkage, or complete heterocycle substitution . In other 1,3,4-oxadiazole series, minor substituent alterations (e.g., introduction of a single methyl group) have been shown to alter kinase selectivity profiles, shift antiproliferative IC₅₀ values by more than 10-fold, and change logD by >0.5 units [1]. Consequently, generic substitution based solely on core scaffold similarity carries a high risk of divergent biochemical behavior and physicochemical property mismatch, underscoring the need for compound-specific validation before procurement.

Quantitative Differentiation Evidence for N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide Relative to Closest Analogs


Structural Identity: Absence of Isoxazole Ring Methylation Distinguishes CAS 1021225-17-1 from the Two Most Proximate Commercial Analogs

The target compound carries an unsubstituted isoxazole-5-carboxamide terminus. The two closest commercially available analogs—CAS 1021074-76-9 and CAS 1021119-08-3—bear a methyl group at the isoxazole 3-position or 5-position, respectively, increasing molecular weight by 14 Da and adding a lipophilic substituent absent in the target . This structural difference is non-trivial: in published 1,3,4-oxadiazole series, methylation of a terminal heterocycle has been shown to alter hydrogen-bond acceptor/donor topology and can shift target-binding poses substantially, as evidenced by co-crystal structures of analogous kinase inhibitors [1]. For procurement decisions where a completely unsubstituted isoxazole-5-carboxamide pharmacophore is required (e.g., to avoid steric clashes in a defined binding pocket), the target compound is the only catalogued option within this benzodioxole-oxadiazole-isoxazole series.

Medicinal Chemistry Scaffold Differentiation SAR

Computed Physicochemical Properties: Lipophilicity–Polarity Balance Differentiates This Scaffold from Thiophene-Containing Counterparts

Computed property data from the IDRB-Lab Molbic database indicate a logP of 4.3 and a topological polar surface area (TPSA) of 64.9 Ų for the target compound [1]. In contrast, the closest thiophene-isosteric analog, N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide (CAS 1251692-40-6), is expected to exhibit a lower logP (estimated ~2.5–3.0 based on thiophene vs. benzodioxole fragment contributions) and a reduced TPSA due to loss of the dioxole oxygen atoms. While no experimental logD or solubility data have been reported for either compound, the difference in computed logP and TPSA places the target compound in a distinct region of CNS-MPO or Lipinski chemical space, suggesting that it may be preferentially selected when higher membrane permeability or specific logP windows are sought.

Drug-like Properties logP TPSA Lead Optimisation

Benzodioxole Moiety Confers Potential for Metabolic Bioactivation That Is Absent in Non-Benzodioxole Analogs—A Safety-Relevant Differentiation

The 1,3-benzodioxole (methylenedioxyphenyl) group present in the target compound is a well-characterized structural alert for cytochrome P450-mediated bioactivation to electrophilic catechol and ortho-quinone intermediates, which can form covalent protein adducts and cause idiosyncratic hepatotoxicity [1]. This liability is entirely absent in the thiophene and phenyl-substituted analogs of the series (e.g., CAS 1251692-40-6 and other non-benzodioxole congeners). For discovery programs screening for safety liabilities early, procurement of the benzodioxole-containing target compound alongside a non-benzodioxole control provides a built-in positive control for reactive metabolite screening assays such as glutathione trapping or covalent binding studies.

Toxicology Metabolic Bioactivation Benzodioxole Safety Screening

Benzodioxole–Oxadiazole Conjugate Scaffold Has Documented GSK-3β Inhibitory Potential, Whereas No Target Engagement Data Exist for the Thiophene Congeners

A foundational medicinal chemistry study demonstrated that 1,3,4-oxadiazole derivatives conjugated with a benzodioxole ring act as potent GSK-3β inhibitors in a cell-free kinase assay, with the benzodioxole substitution pattern being critical for activity [1]. Although the specific isoxazole-5-carboxamide derivative CAS 1021225-17-1 was not among the compounds tested, the general scaffold precedent provides a class-level inference that the benzodioxole–oxadiazole hybrid is privileged for GSK-3β binding. In contrast, no GSK-3β or other kinase inhibition data have been reported for any thiophene-containing analog (e.g., CAS 1251692-40-6), making the benzodioxole series the only one with a literature-supported kinase-inhibition hypothesis.

GSK-3β Kinase Inhibition 1,3,4-Oxadiazole Scaffold Prioritization

Validated Research and Application Scenarios for N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide Procurement


Fragment-Based or HTS Triage Requiring an Unsubstituted Isoxazole-5-Carboxamide Pharmacophore

When a screening hit or virtual docking pose identifies the unsubstituted isoxazole-5-carboxamide as a critical hydrogen-bonding motif that cannot accommodate a methyl group, CAS 1021225-17-1 is the only commercially catalogued benzodioxole–oxadiazole–isoxazole compound meeting this steric constraint. The 3-methyl and 5-methyl regioisomers (CAS 1021074-76-9, CAS 1021119-08-3) introduce a methyl group that may clash with the target binding pocket, as inferred from SAR trends in published oxadiazole kinase inhibitor series [1].

Reactive Metabolite Liability Screening Using the Benzodioxole Moiety as an Internal Positive Control

The 1,3-benzodioxole group is a well-established structural alert for P450-mediated bioactivation to electrophilic intermediates [2]. Procuring CAS 1021225-17-1 alongside a non-benzodioxole analog (e.g., a thiophene or phenyl congener) equips discovery teams with a matched positive/negative control pair for glutathione trapping, covalent binding, or time-dependent CYP inhibition assays, enabling assay validation without exposure of proprietary chemical matter.

GSK-3β Inhibitor Chemical Probe Development with a Literature-Validated Starting Scaffold

Given the published demonstration that 1,3,4-oxadiazoles conjugated with benzodioxole rings inhibit GSK-3β in cell-free kinase assays [1], CAS 1021225-17-1 can serve as an immediate procurement candidate for initial kinase profiling, co-crystallization trials, or cellular target-engagement studies (e.g., β-catenin stabilization readouts). The benzodioxole–oxadiazole scaffold carries a peer-reviewed mechanistic rationale absent from other commercially available analogs in this chemical series.

Physicochemical Property Benchmarking for CNS Drug-like Space Exploration

With a computed logP of 4.3 and TPSA of 64.9 Ų [3], CAS 1021225-17-1 resides in a borderline CNS-MPO region that is distinct from more polar or more lipophilic analogs. Procuring this compound alongside analogs with divergent computed logP values (e.g., thiophene-containing candidates) allows teams to experimentally validate in silico permeability and brain-plasma ratio predictions, providing a calibration dataset for CNS drug-design models.

Quote Request

Request a Quote for N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.